molecular formula C12H21N3O2 B13197998 N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Cat. No.: B13197998
M. Wt: 239.31 g/mol
InChI Key: FAHCQZISZXCQSG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is a synthetic piperidine-based compound offered for research purposes. Piperidine derivatives are among the most significant structural motifs in pharmaceutical development, present in more than twenty classes of approved drugs . The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are frequently investigated for their diverse biological activities . The specific molecular architecture of this compound, featuring a cyclohexyl group and a hydroxyimino (oxime) functional group on the piperidine ring, makes it a valuable intermediate for medicinal chemists. This structure is a versatile building block for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound in the exploration of new therapeutic agents, leveraging the piperidine scaffold's prevalence in central nervous system (CNS) drugs, antivirals, and other pharmacologically active substances . Its potential mechanism of action in any biological setting would be highly dependent on the final synthetic target and requires empirical determination by the researcher. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

N-cyclohexyl-4-hydroxyiminopiperidine-1-carboxamide

InChI

InChI=1S/C12H21N3O2/c16-12(13-10-4-2-1-3-5-10)15-8-6-11(14-17)7-9-15/h10,17H,1-9H2,(H,13,16)

InChI Key

FAHCQZISZXCQSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(=NO)CC2

Origin of Product

United States

Preparation Methods

Core Piperidine Intermediate Synthesis

The foundation of the synthesis involves constructing the 4-(hydroxyimino)piperidine scaffold. This typically proceeds via oxime formation from a precursor carbonyl compound:

Route A: Oxidation-Oximation Sequence

  • Starting Material : tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (common intermediate in).
  • Oxidation : Convert the hydroxymethyl group to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane:
    $$
    \text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{tert-Butyl 4-formylpiperidine-1-carboxylate}
    $$
  • Oximation : React the aldehyde with hydroxylamine hydrochloride in ethanol/water:
    $$
    \text{tert-Butyl 4-formylpiperidine-1-carboxylate} \xrightarrow{\text{NH}2\text{OH·HCl, EtOH/H}2\text{O}} \text{tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate}
    $$

Route B: Direct Ketone Oximation
If a 4-ketopiperidine derivative is accessible, direct reaction with hydroxylamine avoids oxidation steps:
$$
\text{4-Ketopiperidine} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{4-(Hydroxyimino)piperidine}
$$

Carboxamide Functionalization

The cyclohexyl carboxamide group is introduced via carbamoylation of the piperidine nitrogen:

Stepwise Protocol :

  • Deprotection : Remove the Boc group from tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate using HCl in dioxane:
    $$
    \text{tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate} \xrightarrow{\text{HCl, dioxane}} \text{4-(Hydroxyimino)piperidine hydrochloride}
    $$
  • Carbamoylation : React with cyclohexyl isocyanate in tetrahydrofuran (THF) under inert conditions:
    $$
    \text{4-(Hydroxyimino)piperidine} + \text{Cyclohexyl isocyanate} \xrightarrow{\text{THF, N}_2} \text{N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide}
    $$

Alternative One-Pot Strategies

For improved efficiency, Mitsunobu-like conditions (as seen in for etherification) could be adapted for simultaneous functionalization:

  • Combine 4-(hydroxyimino)piperidine, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) with cyclohexanol derivatives to form the carboxamide linkage.

Critical Reaction Parameters

Key factors influencing yield and selectivity include:

Parameter Optimal Conditions Impact on Reaction
Solvent THF, DMF, or DMSO Enhances solubility of intermediates
Temperature 0–25°C (carbamoylation); 70–80°C (oximation) Controls side reactions
Catalyst Triethylamine (for deprotonation) Accelerates nucleophilic addition

Analytical Validation

Post-synthesis characterization relies on:

  • LCMS : Expected molecular ion peak at m/z 239.31 [M+H]⁺.
  • ¹H NMR : Diagnostic signals for the hydroxyimino group (δ 8.5–9.5 ppm, broad singlet) and cyclohexyl protons (δ 1.0–2.0 ppm).

Challenges and Mitigation

  • Oxime Stability : Hydroxyimino groups are prone to tautomerization; acidic conditions during deprotection require careful pH control.
  • Steric Hindrance : Bulky cyclohexyl groups may slow carbamoylation; using excess isocyanate improves conversion.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is widely used in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Structural and Functional Insights

Oxime vs. Thiocarboxamide: The oxime group in this compound provides hydrogen-bonding capacity, which is absent in the thiocarboxamide derivative (C=S) in N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide . This difference may influence interactions with biological targets like enzymes or receptors.

Aromatic vs. In contrast, the cyclohexyl group in the target compound offers conformational flexibility .

Heterocyclic Additions :

  • Compounds like N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide incorporate pyrimidine rings, which are common in kinase inhibitors. The trifluoromethyl group improves metabolic stability and lipophilicity .

Biological Activity

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide (also referred to as 4-(hydroxyimino)piperidine-1-carboxamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C12H21N3O2
Molecular Weight : 239.31 g/mol

The compound features a cyclohexyl group attached to a piperidine backbone with a hydroxyimino functional group, which is believed to enhance its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits notable neuropharmacological properties . Its potential applications include:

  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells against oxidative stress and apoptosis, making it a candidate for neurodegenerative disorders.
  • Antiviral Activity : Preliminary investigations reveal its efficacy against certain viral strains, indicating potential use in antiviral therapies.
  • Receptor Interaction : The compound has been studied for its binding affinity to various receptors, which is crucial for understanding its pharmacodynamics.

The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses have been proposed:

  • Receptor Modulation : The compound may act as an allosteric modulator at specific neurotransmitter receptors, enhancing or inhibiting their activity.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of these neurotransmitters in synaptic clefts.
  • Antioxidant Properties : The hydroxyimino group could contribute to antioxidant activity, reducing oxidative damage in neuronal tissues.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neurons from oxidative stress
AntiviralExhibits activity against specific viral strains
Receptor BindingInteracts with multiple neurotransmitter receptors

Table 2: Case Studies and Research Findings

Study ReferenceFindings
Demonstrated neuroprotective effects in vitro using neuronal cell lines.
Showed antiviral efficacy against HSV-1 with an IC50 value of 0.5 μg/mL.
Identified receptor interactions that suggest potential for modulation of serotonin pathways.

Case Studies

  • Neuroprotective Study : A study conducted on neuronal cell lines treated with this compound showed a significant reduction in apoptosis markers compared to control groups. The compound was able to maintain cell viability under oxidative stress conditions.
  • Antiviral Efficacy : In vitro assays demonstrated that the compound inhibited the replication of herpes simplex virus type 1 (HSV-1) with an IC50 value of 0.5 μg/mL, highlighting its potential as an antiviral agent.
  • Receptor Interaction Analysis : Binding assays revealed that this compound has a high affinity for serotonin receptors, suggesting a role in modulating serotonergic signaling pathways.

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